molecular formula C22H21N5O5S B2530484 N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide CAS No. 872597-54-1

N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide

Cat. No.: B2530484
CAS No.: 872597-54-1
M. Wt: 467.5
InChI Key: RKMLJDMPSFMNML-UHFFFAOYSA-N
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Description

N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide is a pyrimidinedione derivative featuring a thioether-linked 2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl substituent and a 4-methylbenzamide group. Its synthesis likely involves coupling reactions using activating agents like HATU or HBTU in polar aprotic solvents (e.g., DMF), followed by purification via chromatographic methods .

Properties

CAS No.

872597-54-1

Molecular Formula

C22H21N5O5S

Molecular Weight

467.5

IUPAC Name

N-[4-amino-2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-methylbenzamide

InChI

InChI=1S/C22H21N5O5S/c1-12-2-5-14(6-3-12)20(29)25-18-19(23)26-22(27-21(18)30)33-10-17(28)24-9-13-4-7-15-16(8-13)32-11-31-15/h2-8H,9-11H2,1H3,(H,24,28)(H,25,29)(H3,23,26,27,30)

InChI Key

RKMLJDMPSFMNML-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NCC3=CC4=C(C=C3)OCO4)N

solubility

not available

Origin of Product

United States

Biological Activity

N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potentials.

Chemical Structure

The compound features several functional groups, including:

  • An amine group (-NH2)
  • A dioxole moiety
  • A pyrimidine ring

This structural diversity suggests multiple pathways for biological interaction.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including:

  • Formation of the benzo[d][1,3]dioxole derivative.
  • Coupling with 4-methylbenzamide.
  • Introduction of the thioether and pyrimidine components.

Anticancer Activity

Recent studies have evaluated the compound's cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : The compound was assessed against human breast cancer (MCF7), lung cancer (A549), and colon cancer (HT29) cell lines.
  • Results : Significant cytotoxicity was observed with IC50 values ranging from 10 to 20 µM, indicating potential as an anticancer agent .

The mechanism by which this compound exerts its effects may involve:

  • Inhibition of DNA Synthesis : The pyrimidine component suggests interference with nucleic acid synthesis.
  • Induction of Apoptosis : Studies indicate that the compound may trigger apoptotic pathways in cancer cells.

Antimicrobial Activity

In addition to anticancer properties, the compound has demonstrated antimicrobial effects:

  • Bacterial Strains Tested : The compound was tested against Staphylococcus aureus and Escherichia coli.
  • Minimum Inhibitory Concentration (MIC) : Results showed MIC values of 15 µg/mL against S. aureus and 20 µg/mL against E. coli, suggesting moderate antibacterial activity .

Case Studies

Several case studies highlight the potential applications of this compound:

  • Case Study 1 : In vitro studies conducted on MCF7 cells demonstrated that treatment with the compound led to a 50% reduction in cell viability within 48 hours.
  • Case Study 2 : A combination therapy involving this compound and standard chemotherapeutics showed enhanced efficacy in reducing tumor size in xenograft models.

Data Tables

Biological ActivityCell Line/PathogenIC50/MIC (µM/µg/mL)Reference
CytotoxicityMCF710
CytotoxicityA54915
CytotoxicityHT2920
AntibacterialS. aureus15
AntibacterialE. coli20

Comparison with Similar Compounds

Substituent Variations

The compound’s structural analogues share the pyrimidinone scaffold but differ in substituents, influencing physicochemical and biological properties:

Compound Name / Source R1 Substituent R2 Substituent Molecular Weight Key Features
Target Compound Benzo[d][1,3]dioxol-5-ylmethyl 4-methylbenzamide ~503.5* High lipophilicity; potential CNS activity
N-(4-amino-2-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide 2-chloro-5-(trifluoromethyl)phenyl Benzamide ~480 Electron-withdrawing groups enhance stability
N-(4-amino-2-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide 4-ethylphenyl 3,4-dimethoxybenzamide 483.5 Methoxy groups improve solubility
Compound 6a (Pyrimidinedione derivative) Cyclohexyl 4-methoxybenzyl ~420 Aliphatic substituents reduce polarity

*Estimated based on analogous structures.

Impact of Substituents

  • Benzo[d][1,3]dioxole Group (Target Compound) : Increases lipophilicity (logP ~3.5 predicted) and may enhance blood-brain barrier penetration compared to analogues with polar substituents (e.g., methoxy groups in ).
  • Ethylphenyl and Dimethoxy Groups () : Balance lipophilicity and solubility, favoring oral bioavailability.

Reaction Conditions

  • Target Compound : Likely synthesized via amide coupling using HATU/HBTU with DIPEA or NMM in DMF, analogous to methods in .
  • Analogues :
    • Compound 6a : Achieved 90.86% purity via HPLC using HBTU/DIPEA.
    • Compound 38 : Purified via flash chromatography (59% yield), highlighting challenges in sterically hindered couplings.

Yield and Purity Trends

Compound Yield (%) Purity (%) Key Challenges
Target Compound (Inferred) ~70 >95 Steric hindrance at thioether linkage
Compound 6a Not reported 90.86 Cyclohexyl group complicates crystallization
Compound 38 59 >95 Protection/deprotection steps reduce efficiency

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